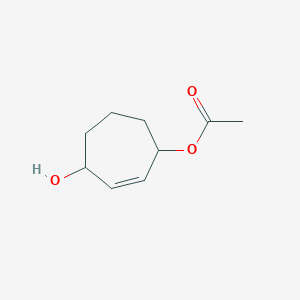
4-Hydroxycyclohept-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycyclohept-2-en-1-yl acetate is an organic compound with a unique structure that includes a hydroxyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycyclohept-2-en-1-yl acetate can be achieved through several methods. One common approach involves the photo-oxidation of cyclopentadiene using a continuous flow process. This method utilizes white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C. The resulting product is then acetylated to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same continuous flow process. This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxycyclohept-2-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and acetate groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Applications De Recherche Scientifique
4-Hydroxycyclohept-2-en-1-yl acetate has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Hydroxycyclohept-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetate groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have diverse biological activities.
4-Hydroxycyclopent-2-en-1-yl acetate: This compound is structurally similar and is used in similar applications.
Uniqueness
4-Hydroxycyclohept-2-en-1-yl acetate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial settings.
Propriétés
Numéro CAS |
606490-58-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(4-hydroxycyclohept-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-9-4-2-3-8(11)5-6-9/h5-6,8-9,11H,2-4H2,1H3 |
Clé InChI |
CFNNOGNUIPFLNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCCC(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)
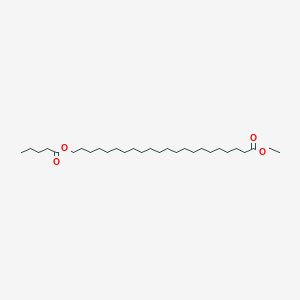
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
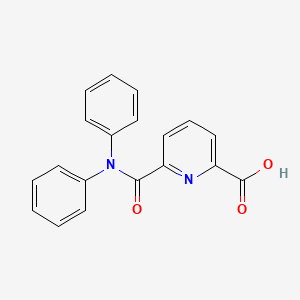
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)
![1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B12586059.png)
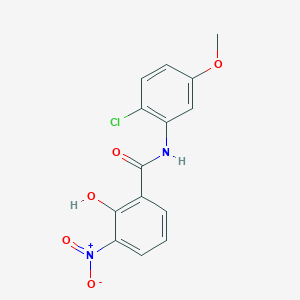
![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)
![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)
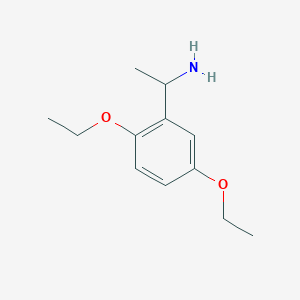
![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
